1-(Ethylsulfonyl)-N-methyl-3-piperidinamine
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Overview
Description
1-(Ethylsulfonyl)-N-methyl-3-piperidinamine is an organic compound that features a piperidine ring substituted with an ethylsulfonyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine typically involves the following steps:
Starting Material: The synthesis begins with piperidine, a six-membered ring containing one nitrogen atom.
Sulfonylation: The piperidine is reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.
Methylation: The resulting intermediate is then treated with methylamine to introduce the N-methyl group.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-N-methyl-3-piperidinamine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
1-(Methylsulfonyl)-N-methyl-3-piperidinamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Ethylsulfonyl)-N-ethyl-3-piperidinamine: Similar structure but with an N-ethyl group instead of an N-methyl group.
Uniqueness: 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
344419-33-6 |
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Molecular Formula |
C8H18N2O2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-ethylsulfonyl-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C8H18N2O2S/c1-3-13(11,12)10-6-4-5-8(7-10)9-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
HJUYDWXOZMIGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)NC |
Origin of Product |
United States |
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